erythro-Guaiacylglycerol
Description
Contextualization within Lignan and Neolignan Chemistry
Lignans (B1203133) and neolignans are large classes of naturally occurring phenolic compounds formed by the oxidative coupling of two or more phenylpropane units. psu.edunih.gov The classification depends on the specific carbon-carbon and ether linkages between these C6C3 monomeric units. Lignans are characterized by a β,β’ (or 8-8’) bond, whereas neolignans feature any other type of linkage. psu.edunih.gov
erythro-Guaiacylglycerol (B1142468) itself is a monomeric arylglycerol unit. Its primary importance in this context is as a fundamental building block for a major subclass of neolignans known as arylglycerol-β-aryl ethers. nih.gov A prominent example is this compound-β-coniferyl ether, a neolignan where the this compound unit is linked to a coniferyl alcohol unit via a β-O-4' ether bond. nih.govnih.gov The stereochemistry at the α and β carbons of the glycerol (B35011) side chain is crucial, with the erythro and threo diastereomers often exhibiting different properties and biological activities. The erythro isomer is frequently the thermodynamically favored and more stable form, in some cases due to the potential for intramolecular hydrogen bonding.
Significance as a Lignin (B12514952) Model Compound
Lignin is a complex, heterogeneous aromatic polymer found in the cell walls of terrestrial plants, providing structural rigidity. biosynth.commdpi.com Its intricate and irregular structure makes it highly resistant to chemical and biological degradation. mdpi.com The most prevalent linkage within the lignin polymer is the arylglycerol-β-aryl ether (β-O-4) bond, which can account for 40% to 60% of all inter-unit connections in softwood lignin. scispace.comfrontiersin.org
Due to the complexity of native lignin, researchers utilize simpler "lignin model compounds" that represent specific, repeating structural motifs. This compound and its etherified derivatives, such as guaiacylglycerol-β-guaiacyl ether (GGE) and this compound-β-coniferyl ether, serve as quintessential models for the dominant β-O-4 linkage. biosynth.commdpi.comresearchgate.net By studying the reactivity and cleavage patterns of these simpler molecules, scientists can gain critical insights into the mechanisms of lignin depolymerization. biosynth.com This understanding is vital for developing efficient technologies for lignin valorization—the process of converting this abundant biomass component into valuable fuels and aromatic chemicals. frontiersin.orgnih.govresearchgate.net
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H24O7 | biosynth.comnih.gov |
| Molecular Weight | 376.4 g/mol | biosynth.comnih.gov |
| IUPAC Name | (1R,2S)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol | nih.gov |
| Synonyms | G(8-O-4)G, Ggbce | nih.gov |
Scope and Research Objectives
The study of this compound and related model compounds is driven by several key research objectives aimed at advancing the bio-based economy.
Understanding Degradation Pathways: A primary goal is to elucidate the precise chemical and enzymatic mechanisms involved in the cleavage of the β-O-4 ether bond. biosynth.comfrontiersin.org Research investigates how factors like pH, temperature, and catalysts influence the stability and breakdown of these linkages. mdpi.comresearchgate.net This includes studying the degradation products to map out reaction pathways. mdpi.com
Catalyst and Biocatalyst Development: There is a significant focus on developing efficient catalysts for the selective depolymerization of lignin. This involves screening and designing both chemical catalysts (e.g., Lewis acids, noble metals on supports) and biological catalysts (enzymes). nih.govrsc.orgnih.govresearchgate.net Researchers are particularly interested in identifying and characterizing enzymes like β-etherases that can specifically target and cleave the β-O-4 bond under mild conditions. frontiersin.org
Stereoselective Synthesis and Analysis: The controlled synthesis of specific stereoisomers, such as the erythro and threo forms of guaiacylglycerol-β-aryl ethers, is a critical research area. nih.govscispace.comresearchgate.net These syntheses allow for unambiguous structural assignment and enable studies on how stereochemistry affects reactivity, enzyme recognition, and the properties of resulting products. nih.gov
Valorization to Value-Added Products: The ultimate objective is to apply the fundamental knowledge gained from model compounds to the efficient conversion of raw lignin into high-value platform chemicals (like guaiacol) and biofuels. nih.govnih.govrsc.org This research supports the development of integrated biorefineries that can utilize all major components of lignocellulosic biomass, thereby enhancing economic viability and sustainability. researchgate.net
| Feature | erythro Isomer | threo Isomer | Source |
|---|---|---|---|
| Thermodynamic Stability | Generally more stable and thermodynamically favored. | Generally less stable. | |
| Formation in Synthesis | Often the predominant product in reactions approaching equilibrium. | Can be formed under kinetic control; sometimes the major product in specific reactions. | kyoto-u.ac.jp |
| Chromatographic Separation | Can be separated from the threo form by ion-exchange chromatography, where it typically elutes later due to forming a stronger borate (B1201080) complex. | Elutes earlier than the erythro form in borate-based ion-exchange chromatography. | scispace.comresearchgate.net |
| NMR Spectroscopy | α-methine protons generally appear at a higher magnetic field with smaller coupling constants compared to the threo isomer. | α-methine protons appear at a lower magnetic field with larger coupling constants. | kyoto-u.ac.jp |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKFUSLVUZISST-SCZZXKLOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]([C@@H](CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Stereochemical Characterization of Erythro Guaiacylglycerol and Its Analogs
Diastereomeric Forms: Erythro and Threo Isomers
The stereochemical nomenclature of "erythro" and "threo" is employed to designate the relative configuration of two adjacent chiral centers in a molecule. This system originates from the structures of the four-carbon aldose sugars, erythrose and threose. In the Fischer projection of these sugars, if two identical or similar substituents on the adjacent stereocenters are on the same side of the carbon backbone, the configuration is termed erythro. Conversely, if they are on opposite sides, the configuration is designated as threo. mdpi.comresearchgate.net
In the context of guaiacylglycerol (B1216834), which possesses two chiral centers at the α and β positions of the glycerol (B35011) side chain, the erythro and threo descriptors are used to define the relative stereochemistry of the hydroxyl group at the α-carbon and the guaiacoxy group at the β-carbon. When the molecule is depicted in a Fischer projection with the carbon chain drawn vertically, the erythro isomer has these two substituents on the same side, while the threo isomer has them on opposite sides. This nomenclature provides a clear and unambiguous way to describe the diastereomeric forms of guaiacylglycerol and its derivatives.
The relative abundance of erythro and threo diastereomers of guaiacylglycerol and its β-aryl ether derivatives can vary significantly depending on their origin, whether from natural sources or synthetic routes.
In natural lignins, the erythro/threo ratio of β-O-4 structures is a key structural characteristic that differs between wood types. nih.govresearchgate.netipb.ac.id Hardwood lignins, which are rich in syringyl (S) units in addition to guaiacyl (G) units, generally exhibit a predominance of the erythro form. researchgate.netipb.ac.id In contrast, softwood lignins, which are primarily composed of G units, tend to have a nearly equal distribution of erythro and threo forms, with the ratio approaching 1:1. researchgate.net The higher proportion of the erythro form in hardwoods has been correlated with a higher syringyl/guaiacyl (S/G) ratio. nih.govresearchgate.netcelignis.com For instance, in yellow poplar, the proportion of the erythro form was found to be higher in tension wood, which also has a higher methoxyl group content, further linking the stereochemistry to the monolignol composition. nih.gov
In synthetic preparations of guaiacylglycerol derivatives, the ratio of erythro to threo isomers is highly dependent on the reaction conditions and the synthetic strategy employed. The reduction of an α-aryloxy-β-hydroxy-propiophenone intermediate, a common step in the synthesis of β-O-4 lignin (B12514952) models, typically yields a mixture of both erythro and threo diastereomers. researchgate.net The stereoselectivity of these reactions can be influenced by factors such as the solvent, temperature, and the specific reducing agent used. For example, some synthetic methods may favor the formation of the threo isomer, while others can be tailored to produce a higher yield of the erythro form. researchgate.net The separation of these synthetic diastereomeric mixtures is often achieved through chromatographic techniques. researchgate.net
Enantiomeric Considerations and Chiral Resolution
Guaiacylglycerol has two chiral centers, which means it can exist as four stereoisomers: a pair of erythro enantiomers ((αR, βS) and (αS, βR)) and a pair of threo enantiomers ((αR, βR) and (αS, βS)). When isolated from natural sources or produced through non-stereospecific synthesis, guaiacylglycerol is often obtained as a racemic mixture of these stereoisomers. researchgate.netnih.govcsfarmacie.cz The separation of these enantiomers, a process known as chiral resolution, is crucial for studying the specific biological activities and chemical properties of each individual stereoisomer.
Several methods have been developed for the chiral resolution of guaiacylglycerol and its analogs. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for separating enantiomers. researchgate.netnih.govcsfarmacie.czchiralpedia.com The choice of the chiral stationary phase is critical and often tailored to the specific structure of the analyte. For instance, polysaccharide-based CSPs have shown effectiveness in resolving various chiral compounds.
Another effective method for the separation of the four diastereomers of guaiacylglycerol is capillary electrophoresis (CE). This technique utilizes a chiral selector, such as a cyclodextrin (B1172386) derivative, added to the background electrolyte to achieve enantiomeric separation. The differential interaction of the enantiomers with the chiral selector leads to different migration times, allowing for their resolution.
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the stereochemical elucidation of erythro-guaiacylglycerol (B1142468), allowing for the unambiguous differentiation between the erythro and threo diastereomers. Both ¹H and ¹³C NMR spectroscopy provide key diagnostic signals and coupling constants that are characteristic of each isomer. researchgate.netresearchgate.netrsc.orgnih.gov
A critical parameter for distinguishing between erythro and threo isomers is the difference in chemical shifts (Δδ) of the diastereotopic methylene (B1212753) protons at the Cγ position (H-γa and H-γb) in the ¹H NMR spectrum. In certain deuterated solvents, such as DMSO-d₆, the erythro isomer typically exhibits a smaller Δδ value for these protons compared to the threo isomer. rsc.orgnih.gov This difference arises from the distinct magnetic environments of the Cγ protons in the two diastereomeric configurations due to their different spatial orientations relative to the aromatic ring and other substituents.
In ¹³C NMR spectroscopy, the chemical shifts of the α- and β-carbons (Cα and Cβ) are particularly informative for stereochemical assignment. researchgate.netresearchgate.netusda.govoregonstate.edunih.gov Generally, the Cβ signal in the erythro isomer appears at a slightly different chemical shift compared to the threo isomer. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are also employed to definitively assign the proton and carbon signals and to establish the connectivity within the molecule, further confirming the stereochemical configuration. nih.govnetlify.app
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives (Note: Chemical shifts can vary depending on the solvent and specific substituents on the aromatic ring.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-CH | ~4.8 | ~72 |
| β-CH | ~4.2 | ~86 |
| γ-CH₂ | ~3.5 - 3.7 | ~61 |
| Ar-H | ~6.7 - 7.0 | ~110 - 150 |
| OCH₃ | ~3.8 | ~56 |
This table is interactive. You can sort the data by clicking on the column headers.
Mass spectrometry (MS) is a powerful analytical technique used for the structural analysis of this compound, providing information on its molecular weight and fragmentation patterns, which aids in confirming its structure. researchgate.netnih.govuniroma2.ituva.nlnih.govresearchgate.netmdpi.comutupub.fichemguide.co.ukuni-saarland.defigshare.com When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the separation and identification of guaiacylglycerol isomers from complex mixtures.
Under electron ionization (EI), the molecular ion of guaiacylglycerol may be observed, but it is often of low abundance due to facile fragmentation. nih.govchemguide.co.uk The fragmentation patterns are highly informative for structural elucidation. Common fragmentation pathways include cleavage of the Cα-Cβ bond, leading to the formation of ions corresponding to the guaiacyl moiety and the glyceraldehyde side chain. Loss of water and formaldehyde (B43269) from the glycerol side chain are also characteristic fragmentation pathways. uniroma2.ituva.nlchemguide.co.uk
Soft ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are often used in LC-MS analysis. nih.govutupub.fi These methods typically produce protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), with less fragmentation than EI. Tandem mass spectrometry (MS/MS) experiments on these precursor ions can be performed to induce fragmentation and obtain detailed structural information. The resulting product ion spectra can be used to confirm the connectivity of the molecule and differentiate it from other isomers. nih.govutupub.fi
Table 2: Common Mass Spectral Fragments of Guaiacylglycerol Derivatives
| m/z | Proposed Fragment |
| M⁺ | Molecular Ion |
| [M-H₂O]⁺ | Loss of water |
| [M-CH₂O]⁺ | Loss of formaldehyde |
| [M-H₂O-CH₂O]⁺ | Consecutive loss of water and formaldehyde |
| Guaiacyl-CH=OH⁺ | Cleavage of Cβ-Cγ bond |
| Guaiacyl⁺ | Guaiacyl cation |
This table is interactive. You can sort the data by clicking on the column headers.
Vibrational Spectroscopy for Conformational Insight
Vibrational spectroscopy, encompassing techniques like Raman and terahertz time-domain spectroscopy, serves as a powerful tool for investigating the conformational properties of guaiacylglycerol derivatives. nih.govresearchgate.net By combining experimental spectra with theoretical calculations, such as those based on density functional theory (DFT), researchers can gain detailed insights into the molecule's three-dimensional structure and vibrational modes. nih.govresearchgate.net
In a study on guaiacylglycerol-β-guaiacyl (GG) ether, an analog of this compound, terahertz spectroscopy was performed in the 5-85 cm⁻¹ frequency range. nih.gov The analysis revealed seven distinct absorption peaks, with vibrations at 49.8 cm⁻¹ and 57.6 cm⁻¹ proposed as characteristic absorption peaks for the GG ether. nih.gov
Theoretical calculations at the B3LYP/6-311G** level were used to model the vibrational characteristics of the lowest energy conformers, including the erythro 1r4s form. nih.gov By comparing the theoretically predicted spectra with the experimentally observed curves, particularly in the 33.0-80.0 cm⁻¹ range, it is possible to estimate the relative content of erythro and threo forms within a sample. nih.gov The vibrations observed below 33.0 cm⁻¹ are generally attributed to phonon, inter-molecular modes, or hydrogen bond vibrations. nih.gov This combination of experimental spectroscopy and theoretical calculations provides a robust method for conformational analysis and isomer content prediction. nih.govresearchgate.net
Table 1: Characteristic Vibrational Peaks for Guaiacylglycerol-β-guaiacyl (GG) Ether This interactive table summarizes key vibrational peaks identified for a guaiacylglycerol analog.
| Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 49.8 | Proposed characteristic peak of GG ether | nih.gov |
| 57.6 | Proposed characteristic peak of GG ether | nih.gov |
Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
Electronic Circular Dichroism (ECD) is a chiroptical technique widely used for determining the absolute configuration of chiral molecules. nih.govrsc.org The method relies on the differential absorption of left and right circularly polarized light by a chiral molecule, which generates a unique ECD spectrum. spectroscopyeurope.com In principle, the absolute configuration can be assigned by comparing the experimentally measured ECD spectrum with the spectrum predicted by theoretical calculations, typically using time-dependent density functional theory (TDDFT). nih.gov A reliable assignment is achieved when the experimental and calculated spectra show a close match. nih.gov
However, the application of ECD for determining the absolute configuration of aryl-glycerol compounds, including this compound, presents significant challenges. rsc.org Many molecules in this class lack distinct Cotton effects in their ECD spectra. rsc.org This absence of strong, characteristic ECD signals makes it difficult to perform a reliable comparison between experimental and theoretical data, thus hindering the unambiguous assignment of the absolute configuration by this method. rsc.org While ECD is a powerful tool for many natural products, its utility for the aryl-glycerol structural class is limited due to this inherent spectroscopic property. nih.govrsc.org
Chromatographic Methods for Isomer Separation
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of isomers. However, the separation of guaiacylglycerol diastereomers can be challenging. In some analytical HPLC analyses, mixtures of erythro- and threo-guaiacyl glycerol have been reported to show only a single peak, indicating a lack of resolution under the specific conditions used. oup.com
Despite this, HPLC is effectively employed in a preparative or semi-preparative capacity to isolate these isomers. One study successfully utilized semi-preparative HPLC for the purification of this compound from a mixture. oup.com This separation is crucial for obtaining pure standards for further structural and biological studies. The successful isolation demonstrates that with appropriate column chemistry, mobile phase composition, and scale, HPLC is a viable tool for this purpose.
Table 2: Semi-preparative HPLC for Guaiacylglycerol Isomer Purification This interactive table presents the conditions used for the successful semi-preparative separation of guaiacylglycerol isomers.
| Compound | Retention Time (t R) | Mobile Phase | Reference |
|---|---|---|---|
| This compound | 8.6 min | CH₃OH:H₂O = 5:95 | oup.com |
Capillary Electrophoresis (CE) for Diastereomer and Enantiomer Resolution
Capillary Electrophoresis (CE) has emerged as a powerful, sensitive, and rapid alternative to HPLC for the separation of complex isomeric mixtures, including the four diastereomers of guaiacylglycerol. oup.com The technique offers high separation efficiency while requiring smaller quantities of samples and reagents. oup.com
A baseline separation of the four diastereomers of guaiacylglycerol, which includes the two enantiomers of the erythro form and the two enantiomers of the threo form, has been achieved in under 10 minutes using CE. oup.com This was accomplished by optimizing several key parameters, including the buffer pH, the concentration of both the buffer and a chiral selector, the applied voltage, and the temperature. oup.com Hydroxypropyl-β-cyclodextrin (HP-β-CD) was identified as an effective chiral selector for this separation. oup.com The optimization of these conditions is critical to achieving the desired resolution between all four stereoisomers. oup.com
Table 3: Optimized Conditions for Capillary Electrophoresis Separation of Guaiacylglycerol Diastereomers This interactive table details the optimized parameters for the baseline separation of all four guaiacylglycerol stereoisomers using CE.
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Buffer | Borax-NaOH | oup.com |
| Buffer Concentration | 25 mmol/L | oup.com |
| Buffer pH | 10.01 | oup.com |
| Chiral Selector | HP-β-CD | oup.com |
| Selector Concentration | 30 mmol/L | oup.com |
| Applied Voltage | 30 kV | oup.com |
| Cartridge Temperature | 15°C | oup.com |
Biosynthetic Pathways and Natural Occurrence of Erythro Guaiacylglycerol Structures
Occurrence in Plant Species and Lignified Tissues
erythro-Guaiacylglycerol (B1142468) and its derivatives are found across a range of plant species and are fundamental components of lignified cell walls, contributing to the structural integrity of plants.
This compound has been identified in various plant families. For instance, it is a known constituent of plants belonging to the Asteraceae family. Research has also documented its presence in the Flacourtiaceae family. A notable source of this compound is Eucommia ulmoides, a member of the Eucommiaceae family. nih.gov This plant, native to China, has been a subject of interest for its chemical constituents, with this compound being isolated from its bark. ambeed.commedchemexpress.com Furthermore, derivatives such as this compound-β-O-4'-dihydroconiferyl alcohol have been isolated from Canadian maple syrup, and this compound beta-coniferyl ether has been extracted from the stems and leaves of mung beans (Vigna radiata). invivochem.cominvivochem.com The compound has also been reported in Campylotropis hirtella and Euonymus alatus. invivochem.com Additionally, new water-soluble phenylpropanoid constituents, including this compound 9-O-beta-D-glucopyranoside, have been isolated from the aerial roots of Ficus microcarpa. biocrick.com
Table 1: Documented Occurrence of this compound and its Derivatives in Plant Species
| Botanical Family | Species | Compound | Source |
| Eucommiaceae | Eucommia ulmoides | This compound | Bark nih.govambeed.commedchemexpress.com |
| Fabaceae | Vigna radiata (mung bean) | This compound beta-coniferyl ether | Stems and leaves invivochem.com |
| Sapindaceae | Acer species (maple) | This compound-β-O-4'-dihydroconiferyl alcohol | Syrup invivochem.com |
| Fabaceae | Campylotropis hirtella | (1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol | Not specified invivochem.com |
| Celastraceae | Euonymus alatus | (1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol | Not specified invivochem.com |
| Moraceae | Ficus microcarpa | This compound 9-O-beta-D-glucopyranoside | Aerial roots biocrick.com |
This compound is intimately associated with the biosynthesis of lignin (B12514952), a complex polymer that provides structural support to plant cell walls. nih.gov Lignin is primarily formed from the oxidative polymerization of monolignols, with guaiacyl (G) units, derived from coniferyl alcohol, being a major component. nih.gov this compound beta-coniferyl ether is considered a lignin-derived biopolymer intermediate and serves as a model compound for studying the structure and behavior of lignin. biosynth.com Its role as a representative guaiacyl unit makes it crucial for understanding the enzymatic processes involved in lignin breakdown and the development of lignin-derived materials. biosynth.com The presence of this compound structures within the lignin polymer matrix is a key feature of the lignified cell walls of many vascular plants. mdpi.com
Enzymatic Biotransformation and Precursor Incorporation
The formation of this compound structures is a result of complex enzymatic processes involving the oxidative coupling of monolignol precursors.
The formation of arylglycerol ether linkages, a characteristic feature of lignin and structures like this compound, is catalyzed by oxidative enzymes, primarily peroxidases and laccases. nih.gov These enzymes facilitate the generation of phenoxy radicals from monolignols, such as coniferyl alcohol. researchgate.net The subsequent coupling of these radicals leads to the formation of various linkage types, including the β-O-4 aryl ether bond, which is prevalent in the structure of this compound derivatives. researchgate.net Genome-wide studies have identified numerous peroxidase and laccase genes potentially involved in lignin polymerization. nih.govnih.gov
The coupling of monolignols, such as coniferyl and sinapyl alcohols, can result in different diastereomers, namely erythro and threo forms. researchgate.netnih.gov The stereochemistry of this coupling is a critical aspect of lignin biosynthesis. While non-enzymatic polymerization can occur, the stereoselective formation of specific isomers is often directed by proteins. The cross-coupling reactions of monolignols, like coniferyl alcohol with other phenolic compounds, are fundamental to the formation of the complex lignin polymer. frontiersin.orgresearchgate.net The formation of the erythro isomer is a significant outcome in the biosynthesis of guaiacyl-rich lignins.
This compound and its ethers are key intermediates in the process of lignification, which is a central event during the differentiation of tracheary elements (the water-conducting cells in plants). biosynth.comnih.gov As plant cells differentiate to form these specialized elements, a secondary cell wall is deposited and subsequently lignified. nih.govresearchgate.net This process involves the transport of monolignols to the cell wall, where they are oxidized and polymerized into lignin. The formation of this compound structures is an integral part of this polymerization, contributing to the final structure and properties of the lignified cell wall.
Origin and Formation of Specific this compound Derivatives in Biological Systems
The biosynthesis of this compound and its derivatives, particularly the prominent 8-O-4' neolignans, is a complex process involving the oxidative coupling of monolignols. Research has increasingly focused on elucidating the specific enzymatic reactions and precursor molecules that lead to the diverse array of guaiacylglycerol (B1216834) structures found in nature.
One of the primary sources for studying this biosynthesis has been Eucommia ulmoides, a plant known to produce these compounds. medchemexpress.comambeed.cnmedchemexpress.cn Early research identified that cell-free extracts from E. ulmoides could catalyze the formation of (+)-erythro- and (-)-threo-guaiacylglycerol 8-O-4'-(coniferyl alcohol) ether (GGCE) from coniferyl alcohol in the presence of hydrogen peroxide. koreascience.kr This was a significant finding as it represented the first documented enzymatic synthesis of an optically active 8-O-4' neolignan from an achiral precursor. koreascience.kr
Further investigations using both soluble and insoluble enzyme preparations from E. ulmoides have confirmed the production of GGCE, alongside other lignans (B1203133) such as dehydrodiconiferyl alcohol and pinoresinol, when incubated with coniferyl alcohol. koreascience.kr These studies have been crucial in determining the diastereomeric (erythro and threo) and enantiomeric compositions of the resulting neolignans. koreascience.kr
The biosynthesis is not limited to the coupling of identical monolignols. The formation of guaiacylglycerol-8-O-4'-(sinapyl alcohol) ether (GGSE) in Eucommia ulmoides demonstrates the cross-coupling of different monolignol units, in this case, coniferyl alcohol and sinapyl alcohol. researchgate.net Experiments involving the administration of a mixture of these two alcohols to excised shoots of E. ulmoides have shown a diastereoselective preference for the formation of the erythro isomer of GGSE. researchgate.net
Beyond these specific examples, this compound derivatives are found in a variety of plant species. For instance, this compound β-coniferyl ether has been identified in the stems and leaves of mung beans (Vigna radiata) as well as in Campylotropis hirtella and Euonymus alatus. invivochem.com Additionally, this compound and its glucosides have been isolated from the aerial roots of Ficus microcarpa. biocrick.com
The formation of the core β-O-4 ether linkage, which is characteristic of these derivatives and the most abundant linkage in lignin, is understood to occur via the oxidative coupling of monolignols like coniferyl alcohol. core.ac.ukncsu.eduscispace.com The study of model compounds such as guaiacylglycerol-β-guaiacyl ether has been instrumental in understanding the stability and reactivity of this crucial bond. mdpi.comnih.gov
The table below summarizes the natural occurrence of this compound and some of its key derivatives.
Table 1: Natural Occurrence of this compound and its Derivatives
| Compound | Natural Source |
|---|---|
| This compound | Barks of Eucommia ulmoides Oliver medchemexpress.comambeed.cnmedchemexpress.cn, Aerial roots of Ficus microcarpa biocrick.com |
| This compound β-coniferyl ether | Stems and leaves of Mung Bean (Vigna radiata) invivochem.com, Campylotropis hirtella invivochem.com, Euonymus alatus invivochem.com |
| Guaiacylglycerol-8-O-4'-(coniferyl alcohol) ether (GGCE) | Formed enzymatically in Eucommia ulmoides from coniferyl alcohol koreascience.kr |
| Guaiacylglycerol-8-O-4'-(sinapyl alcohol) ether (GGSE) | Biosynthesized in Eucommia ulmoides from coniferyl and sinapyl alcohols researchgate.net |
| Guaiacylglycerol 9-O-beta-D-glucopyranoside | Aerial roots of Ficus microcarpa biocrick.com |
Research into the enzymatic formation of these compounds provides insight into the specific stereochemical outcomes of the biosynthetic pathways.
Table 2: Enzymatic Formation of this compound Derivatives in Eucommia ulmoides
| Precursor(s) | Enzyme Source | Product(s) | Key Finding |
|---|---|---|---|
| Coniferyl alcohol | Cell-free extracts from E. ulmoides | (+)-erythro- and (-)-threo-guaiacylglycerol 8-O-4'-(coniferyl alcohol) ether (GGCE) | First report of enzymatic formation of optically active 8-O-4' neolignans from an achiral monolignol. koreascience.kr |
| Coniferyl alcohol | Soluble and insoluble enzymes from E. ulmoides | GGCE, Dehydrodiconiferyl alcohol, Pinoresinol | Determined diastereomeric and enantiomeric compositions of GGCE. koreascience.kr |
Degradation and Transformation Mechanisms of Erythro Guaiacylglycerol Structures
Chemical Degradation Pathways
Chemical degradation, particularly under alkaline conditions, represents a significant route for the transformation of erythro-guaiacylglycerol (B1142468) structures. These processes are central to industrial applications such as chemical pulping and the production of valuable aromatic compounds from lignin (B12514952).
Under conditions of alkaline aerobic oxidation, such as in a concentrated sodium hydroxide (B78521) solution at elevated temperatures, this compound-β-guaiacyl ether (GG), a model for the phenolic β-O-4 structure in lignin, undergoes depolymerization. rsc.orgrsc.org This process involves the cleavage of the β-O-4 ether linkage, which is the most abundant intermonomer bond in lignin. nih.govnih.govrsc.org The depolymerization under these conditions is a key step in breaking down the complex lignin polymer into smaller, more manageable aromatic compounds. nrel.gov The reaction mechanism for the depolymerization of complex biopolymers like cellulose (B213188) under alkaline conditions can be initiated by hydroxyl radicals, leading to the cleavage of glycosidic bonds, a process analogous to the ether bond cleavage in lignin models. nih.gov
A primary goal of lignin degradation is the production of valuable aromatic compounds, with vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) being a key target. rsc.orgnih.gov Alkaline aerobic oxidation of softwood lignin is an established method for vanillin production. rsc.orgrsc.org The reaction pathways for vanillin formation from this compound-β-guaiacyl ether (GG) have been extensively studied. rsc.orgrsc.orgnih.gov
One major proposed pathway involves the non-oxidative degradation of GG by alkali to form an enol ether intermediate, which is then oxidized to produce vanillin. nih.gov Experimental data indicates that vanillin can be obtained in high yields from GG through this process. For instance, under alkaline nitrobenzene (B124822) oxidation conditions, the vanillin yield from GG can reach approximately 80.7 mol %. nih.gov The conversion involves multiple steps, including the oxidation of the α-hydroxy group and subsequent side-chain fragmentation. rsc.org While industrial production has historically relied on lignosulfonate from pulping waste, research continues to optimize vanillin production from native lignin sources. rsc.orgsphinxsai.com
| Starting Material | Condition | Product | Yield (mol %) |
|---|---|---|---|
| GG | Alkaline Nitrobenzene Oxidation | Vanillin | 80.7 |
| GG | Alkaline Degradation (no nitrobenzene) | C2EE (Enol Ether) | 69.9 |
| C2EE (Enol Ether) | Alkaline Nitrobenzene Oxidation | Vanillin | 86.5 |
The degradation of this compound-β-guaiacyl ether (GG) under alkaline conditions proceeds through several key intermediates. A significant intermediate identified is the enol ether, specifically (E/Z)-2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]phenol (EE). rsc.orgrsc.org This enol ether is formed through the non-oxidative alkaline decomposition of GG. rsc.orgnih.govresearchgate.net Studies have confirmed the existence of this pathway, which is consistent with observations from pulp bleaching processes. rsc.orgrsc.org
However, detailed analyses of reaction yields suggest that this enol ether pathway may not be the sole route to vanillin formation. rsc.orgrsc.orgresearchgate.net The vanillin yield from isolated enol ether is high, but the yield of enol ether from GG does not fully account for the total vanillin produced from GG. nih.gov This discrepancy points to the existence of an alternative, undisclosed pathway. rsc.orgrsc.org Further evidence for a secondary pathway comes from isotopic labeling studies. rsc.orgrsc.org Research suggests that Guaiacylglycerol (B1216834) (GGL) may act as an intermediate in this alternative pathway for vanillin production. researchgate.net
| Intermediate | Full Chemical Name | Role in Degradation Pathway |
|---|---|---|
| Enol Ether (EE) | (E/Z)-2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]phenol | Major intermediate in one pathway to vanillin, formed by non-oxidative alkaline decomposition of GG. |
| Guaiacylglycerol (GGL) | 1-(4-Hydroxy-3-methoxyphenyl)glycerol | Proposed intermediate in an alternative pathway to vanillin formation. |
Microbial and Enzymatic Catabolism
Microorganisms have evolved sophisticated enzymatic systems to break down the complex structure of lignin, including the arylglycerol-β-aryl ether linkages modeled by this compound. This biological degradation is a cornerstone of the natural carbon cycle and holds immense potential for biotechnological applications.
The cleavage of the arylglycerol-β-aryl ether bond is a critical and rate-limiting step in lignin depolymerization, as this linkage constitutes about 50% of all bonds within the polymer. microbenotes.com Various bacteria, including species of Pseudomonas, Sphingobium, and actinomycetes, have demonstrated the ability to cleave this linkage and utilize the resulting low-molecular-weight compounds as carbon sources. nih.govrsc.orgusda.govnih.govnih.gov
The intracellular catabolism of arylglycerol-β-aryl ethers in bacteria like Sphingobium sp. SYK-6 is well-characterized and involves a sequence of specific enzymes. asm.orgfrontiersin.org The pathway is initiated by the oxidation of the α-hydroxyl group of the arylglycerol-β-aryl ether substrate. asm.orgacs.org This crucial first step is catalyzed by NAD⁺-dependent, stereospecific Cα-dehydrogenases. asm.orgresearchgate.net
LigD is a prominent Cα-dehydrogenase that has been extensively studied. nih.govrsc.org It oxidizes the α-hydroxyl group in guaiacylglycerol-β-guaiacyl ether to produce α-(2-methoxyphenoxy)-β-hydroxypropiovanillone. nih.gov This oxidation is a prerequisite for the subsequent cleavage of the β-O-4 ether bond, which is carried out by glutathione (B108866) S-transferases (GSTs) known as β-etherases (e.g., LigF, LigE, LigG). nih.govrsc.orgasm.org The entire enzymatic cascade, starting with LigD, effectively breaks down the stable β-aryl ether linkage into smaller aromatic compounds that can be funneled into central metabolism. rsc.orgnih.gov
Stereospecificity in Enzymatic Degradation
Enzymatic degradation of complex organic molecules is a highly specific process, governed by the three-dimensional structure of both the enzyme's active site and the substrate molecule. This principle, known as stereospecificity, is fundamental to understanding the biological breakdown of chiral compounds like guaiacylglycerol. quora.comperlego.com Enzymes, being chiral themselves due to their L-amino acid composition, can distinguish between different stereoisomers of a substrate, such as the erythro and threo forms of guaiacylglycerol. quora.comperlego.com This selective interaction means that an enzyme may bind to and catalyze a reaction on one stereoisomer preferentially over the other, or it may process both isomers but at different rates. studysmarter.co.uknih.gov
The ability of an enzyme to interact with a specific stereoisomer is a form of molecular recognition, akin to a lock and key mechanism, where the precise spatial arrangement of functional groups on the substrate must complement the enzyme's active site. quora.comstudysmarter.co.uk For a molecule like this compound, the specific orientation of the hydroxyl groups on the α- and β-carbons of the glycerol (B35011) side chain is a key stereochemical feature that would be recognized by degradative enzymes.
In the context of lignin degradation, bacteria such as Sphingomonas paucimobilis SYK-6 have developed sophisticated enzymatic systems to break down the complex polymer, which contains numerous chiral centers and stereochemically diverse linkages. nih.govresearchgate.net This bacterium is known to degrade a variety of lignin-related compounds, which are channeled into central metabolic pathways through intermediates like vanillate (B8668496) and syringate. nih.gov The breakdown of the prevalent β-aryl ether linkages, structurally related to guaiacylglycerol, is accomplished by a suite of enzymes including β-etherases. researchgate.net While these enzyme systems are known to be highly specific, detailed research explicitly outlining the stereopreference for erythro versus threo isomers of guaiacylglycerol is not extensively detailed in current literature. The efficiency and pathway of degradation in biological systems would, however, inherently depend on such stereospecific recognition and catalysis. nih.gov
Pyrolysis Pathways and Thermal Decomposition Analysis
Pyrolysis is a method of thermal decomposition in an inert atmosphere, providing a valuable tool for understanding the structural breakdown of complex molecules like guaiacylglycerol. osti.gov Thermal analysis, such as Thermogravimetric Analysis (TGA), reveals that guaiacylglycerol structures are susceptible to decomposition within a distinct temperature range. For the related compound guaiacyl glycerol-β-guaiacyl ether, significant weight loss occurs primarily between 221°C and 293°C. researchgate.net The decomposition pathways and resulting products are highly dependent on the pyrolysis temperature. nih.govosti.gov
At lower temperatures (around 200-300°C), the primary reaction is the homolytic cleavage of the Cβ-O bond, leading to the formation of guaiacol (B22219) as the major product. researchgate.netosti.gov As the temperature increases to a moderate range (e.g., 500-600°C), the reaction pathways become more complex. osti.gov In addition to Cβ-O homolysis, concerted decomposition reactions occur, yielding a broader array of products. researchgate.netosti.gov These include guaiacol, 2-hydroxybenzaldehyde, 2-methoxybenzaldehyde (B41997), and various other phenolic compounds like phenol, catechol, and 2-methyl-phenol. osti.gov
At high temperatures (700°C and above), the primary decomposition products undergo secondary thermal cracking. researchgate.netosti.gov This results in the formation of numerous small-molecule products, significantly increasing the complexity of the resulting bio-oil. For instance, guaiacol can further break down to produce catechol and 2-methyl-phenol, while 2-methoxybenzaldehyde can yield benzaldehyde. osti.gov This multi-stage degradation highlights the influence of temperature on controlling the product distribution from the pyrolysis of guaiacylglycerol structures. nih.govosti.gov
Table 1. Major Pyrolysis Products of Guaiacylglycerol Structures at Different Temperatures
Computational and Theoretical Investigations of Erythro Guaiacylglycerol Systems
Molecular Mechanics and Quantum Chemical Calculations
Molecular mechanics and quantum chemical calculations have proven to be invaluable tools for elucidating the structural and electronic nuances of erythro-guaiacylglycerol (B1142468). These methods allow for a detailed exploration of the potential energy surface and the prediction of various molecular properties.
Conformational Analysis of Isomeric Forms
The conformational landscape of guaiacylglycerol-β-guaiacyl ether, a dimeric model compound containing the this compound moiety, has been investigated to understand the spatial arrangement of its constituent parts. The conformation of this type of compound is largely dictated by two key torsion angles: Caryl-Cα-Cβ-O and Caryl-O-Cβ-Cα. researchgate.net
Computational studies have also provided insights into the electronic properties of the different stereoisomers. The calculated dipole moment for the erythro isomer is notably higher than that of the threo isomer, indicating a greater separation of charge. researchgate.net
| Parameter | erythro (S,R) | erythro (R,S) | threo (S,S) | threo (R,R) |
| Total Energy (a.u.) | -1225.73 | -1225.73 | -1225.73 | -1225.74 |
| Dipole Moment (Debye) | 2.8288 | 4.8793 | 3.9368 | 2.4124 |
| HOMO Energy (a.u.) | -0.21353 | -0.20609 | -0.21274 | -0.21788 |
| LUMO Energy (a.u.) | -0.01316 | -0.04765 | -0.00831 | -0.02941 |
Data sourced from Mirshokraei and Mostaghni. researchgate.net
Density Functional Theory (DFT) Applications to Vibrational Spectra and Electronic Properties
Density Functional Theory (DFT) has been widely applied to investigate the vibrational spectra and electronic properties of lignin (B12514952) model compounds, including this compound. These calculations provide a theoretical framework for interpreting experimental spectroscopic data and understanding the electronic structure that governs reactivity.
DFT calculations at the B3LYP/6-311G** level of theory have been used to compute the vibrational frequencies of the erythro and threo isomers of guaiacylglycerol-β-guaiacyl ether. nih.gov The calculated spectra can be compared with experimental data from techniques like Terahertz time-domain spectroscopy and Raman spectroscopy to identify characteristic absorption peaks for each isomer. nih.gov For instance, vibrations at 49.8 cm⁻¹ and 57.6 cm⁻¹ have been proposed as characteristic absorption peaks of guaiacylglycerol-β-guaiacyl ether. nih.gov
The following table presents a selection of calculated vibrational frequencies for the erythro 1r4s isomer of guaiacylglycerol-β-guaiacyl ether, along with their assignments.
| Calculated Frequency (cm⁻¹) | Assignment |
| 54.2 | τ(C9-C10-O11-C12) + τ(C1-C7-C8-O11) |
| 62.4 | τ(C1-C7-C8-O11) + τ(C9-C10-O11-C12) |
| 91.2 | τ(C1-C7-C8-O11) + τ(C9-C10-O11-C12) |
| 104.9 | τ(C1-C7-C8-O11) |
| 134.1 | τ(C1-C7-C8-O11) + δ(C1-C7-C8) |
| 152.0 | τ(C1-C7-C8-O11) + δ(O11-C8-C7) |
Data sourced from Xu et al. (2015). nih.gov τ represents torsional motion and δ represents bending motion.
From an electronic properties perspective, DFT calculations reveal that the Highest Occupied Molecular Orbital (HOMO) is typically located over the phenolic ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is situated on the phenoxy ring. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and stability.
Molecular Modeling of Lignin β-O-4 Substructures
These models have also revealed that intramolecular hydrogen bonding plays a significant role in stabilizing the conformations of these dimers. capes.gov.br Specifically, a highly directional hydrogen bond between a hydroxyl hydrogen (at the α or γ position) and the aromatic methoxy (B1213986) oxygen influences the orientation of the aromatic rings. capes.gov.br Despite the importance of hydrogen bonding, conformational preferences are primarily governed by local steric interactions. capes.gov.br The CHARMM force field has been validated for studying β-O-4 structures by demonstrating good agreement between computed data and experimental results from X-ray crystallography and NMR spectroscopy. capes.gov.br
Quantitative Structure-Activity Relationship (QSAR) Modeling in Compound Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a particular chemical property. In the context of lignin chemistry, QSAR can be a valuable tool for predicting the reactivity of different structural units and for designing novel compounds with desired properties.
QSAR studies have been conducted to understand the chemical modification of wood components, including lignin. nih.gov These models often utilize quantum chemical descriptors, such as the energies of the HOMO and LUMO, chemical potential, and hardness, to predict properties like the extent of chemical modification (e.g., weight gain during acetylation). nih.gov For example, a significant correlation has been found between the weight gain of modified wood and the energy of the HOMO. nih.gov
The development of robust QSAR models relies on statistical methods like Multiple Linear Regression (MLR) and Principal Component Analysis (PCA). nih.gov A well-constructed QSAR model, as indicated by high correlation coefficients (R²) and low root mean square error (RMSE), can provide predictive power and offer insights into the mechanisms of chemical reactions. nih.gov By identifying the key molecular descriptors that influence a particular activity or property, QSAR can guide the design of new this compound derivatives or other lignin-based compounds for various applications.
Academic Research Applications and Future Perspectives
erythro-Guaiacylglycerol (B1142468) as a Benchmark in Lignin (B12514952) Chemistry Research
The immense complexity and heterogeneity of the lignin polymer make direct analysis of its chemical behavior exceptionally challenging. To overcome this, chemists rely on model compounds that represent specific, repeating structural motifs within the lignin matrix. This compound, and its closely related β-ether derivatives like guaiacylglycerol-β-guaiacyl ether, serve as quintessential models for the β-O-4 (alkyl-aryl ether) linkage. ncsu.edumdpi.com This linkage is the most abundant in both softwood and hardwood lignins, accounting for approximately 46% to 60% of all bonds. ncsu.edu
The utility of this compound as a benchmark stems from its ability to provide a standardized substrate for studying fundamental lignin reactions. Researchers use it to:
Elucidate Reaction Mechanisms: By subjecting the compound to conditions mimicking industrial processes like chemical pulping (e.g., alkaline delignification), scientists can track the cleavage of the β-O-4 bond and identify reaction intermediates and final products. ncsu.edu This provides a clear window into how lignin breaks down.
Assess Degradation Pathways: The compound is instrumental in evaluating various degradation strategies, including thermal, aqueous, and microbial treatments. mdpi.comresearchgate.net For example, studies have shown it remains stable under moderate pH and when exposed to certain bacterial strains, making it a reliable baseline for assessing the efficacy of new biodegradation methods. mdpi.comresearchgate.net
The insights gained from these model studies are indispensable for predicting how native lignin will behave during industrial processing and for designing more efficient delignification strategies.
Advancements in Lignin Valorization and Biorefinery Concepts
Lignin valorization—the conversion of this abundant but underutilized biopolymer into valuable fuels, chemicals, and materials—is a critical component of the modern biorefinery concept. ucr.edufrontiersin.orgnih.gov The goal is to create a sustainable and economically viable alternative to petroleum-based products. This compound plays a pivotal role in the research and development of these valorization technologies.
Its application in this area includes:
Catalyst Screening and Optimization: Developing effective catalysts to selectively break the strong β-O-4 ether bonds without repolymerizing the fragments is a major goal. rsc.org this compound provides an ideal substrate for testing the efficiency and selectivity of new catalysts (e.g., those based on noble or non-noble metals) for processes like catalytic hydrogenolysis. rsc.org
Understanding Depolymerization vs. Polymerization: During enzymatic or chemical treatment, lignin fragments can either break down further into valuable monomers or react with each other to form larger, less desirable polymers. rsc.orgresearchgate.net Using this compound, researchers can carefully study the reaction conditions (like pH and oxidant concentration) that favor depolymerization over repolymerization, which is key to maximizing the yield of valuable aromatic chemicals. rsc.org
Probing Enzymatic Cleavage: Specific enzymes, known as β-etherases, are being explored for their ability to selectively cleave the β-O-4 bond under mild conditions. frontiersin.orgnih.govnih.gov this compound is an essential tool for characterizing these enzymes, determining their mechanism, and testing their activity on a substrate that mimics the structure of real lignin. nih.govnih.gov
By first demonstrating the viability of a chemical or biological process on a model compound like this compound, researchers can de-risk and accelerate the development of scalable technologies for converting raw lignocellulosic biomass into a wide array of bioproducts. nih.gov
Methodological Innovations in Characterization and Analysis
The study of this compound and its reaction products has driven innovation in analytical chemistry. A suite of sophisticated techniques is required to accurately identify and quantify the compound and its derivatives, providing crucial data for mechanistic and kinetic studies.
Key analytical methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: A range of NMR techniques, including 1H-NMR, 13C-NMR, and various two-dimensional methods (COSY, HMQC, HMBC), are fundamental for confirming the structure of synthesized this compound and for elucidating the structures of its degradation products. ncsu.edunih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), allows for the precise detection and quantification of the model compound and its derivatives in complex aqueous mixtures, such as those from biodegradation or hydrothermal experiments. mdpi.comresearchgate.net
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This technique is used to investigate the thermal decomposition pathways of this compound. By rapidly heating the sample and analyzing the resulting volatile fragments, researchers can understand the bond-cleavage events that occur during pyrolysis, a common thermochemical conversion method. ncsu.edumdpi.com
The table below summarizes these key analytical techniques and their specific applications in the study of this compound.
| Analytical Technique | Application in this compound Research | References |
| NMR Spectroscopy (1H, 13C, 2D) | Structural verification of synthesized model compounds; Elucidation of the structure of reaction products. | ncsu.edunih.gov |
| HPLC-HRMS | Accurate quantification of the parent compound and its degradation products in aqueous media; Monitoring reaction kinetics. | mdpi.comresearchgate.net |
| Py-GC/MS | Identification of volatile products from thermal decomposition; Elucidation of pyrolysis mechanisms and bond-cleavage pathways. | ncsu.edumdpi.com |
| Circular Dichroism (CD) | Determination of stereochemistry and conformation of chiral isomers. | nih.gov |
These advanced analytical methods provide the detailed molecular-level information necessary to build accurate models of lignin chemistry.
Interdisciplinary Research Opportunities
The foundational knowledge gained from studying this compound opens doors to numerous interdisciplinary research avenues with significant future potential. The compound serves as a bridge between fundamental chemistry and applied biosciences and materials engineering.
Future research opportunities include:
Synthetic Biology and Metabolic Engineering: this compound and its breakdown products can be used as target molecules for engineered metabolic pathways in microorganisms. This could lead to the development of microbial cell factories that convert lignin-derived streams directly into high-value platform chemicals, pharmaceuticals, or bioplastics.
Advanced Catalyst Design: By combining computational modeling with experimental studies using this compound, researchers can design next-generation catalysts with enhanced selectivity for cleaving the β-O-4 bond while leaving other functional groups intact. This would be a major step towards producing specific aromatic chemicals from lignin instead of a complex mixture.
Development of Novel Polymeric Materials: The well-defined structure of this compound, including its specific stereochemistry, makes it an interesting candidate as a monomer or building block for new types of polymers. Research could focus on creating novel, renewable materials with tailored properties by polymerizing functionalized derivatives of this compound.
Advanced in situ Analytics: A significant challenge in biorefinery processes is monitoring the chemical reactions in real-time. This compound can serve as a benchmark compound for developing and calibrating advanced in situ spectroscopic techniques (e.g., Raman, infrared) to track the degradation of lignin within a reactor, allowing for better process control and optimization.
These future directions highlight the enduring importance of this compound not just as a model for what lignin is, but as a tool for imagining what it can become.
Q & A
Q. What ethical and reporting standards apply to studies involving this compound?
- Answer : Follow institutional guidelines for natural product research, including:
- Ethical review for plant sourcing (if applicable) .
- Full disclosure of methods in supplementary materials to ensure reproducibility .
- Adherence to journal-specific requirements for compound characterization (e.g., Beilstein Journal’s criteria for new compounds ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
